
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes a brominated pentyl chain and two tert-butyl ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The bromination of the pentyl chain can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of propanedioic acid derivatives.
科学的研究の応用
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester involves its reactivity with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of new compounds with different biological or chemical properties.
類似化合物との比較
Similar Compounds
Propanedioic acid, 2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Lacks the brominated pentyl chain, resulting in different reactivity.
Propanedioic acid, 2-(5-chloropentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Propanedioic acid, 2-(5-hydroxypentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Contains a hydroxyl group instead of bromine, affecting its reactivity and applications.
Uniqueness
The presence of the brominated pentyl chain in propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester makes it unique compared to its analogs
特性
分子式 |
C17H31BrO4 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
ditert-butyl 2-(5-bromopentyl)-2-methylpropanedioate |
InChI |
InChI=1S/C17H31BrO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3 |
InChIキー |
AHTMPRYVOOSYCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C)(CCCCCBr)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12633671.png)
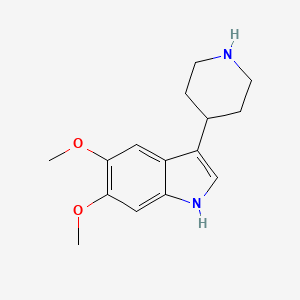
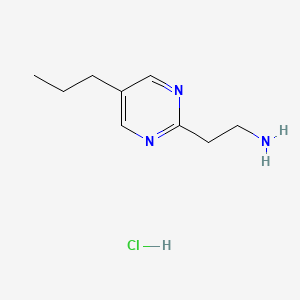
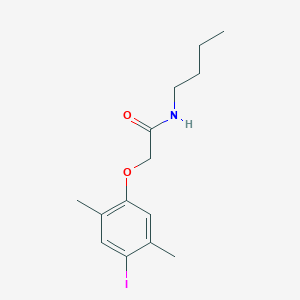
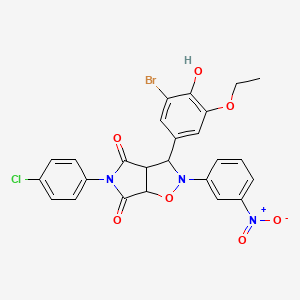
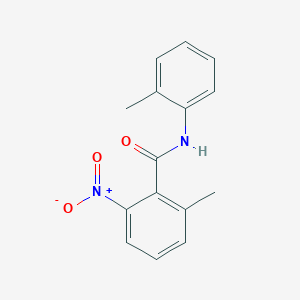
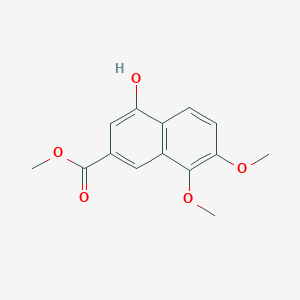
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)
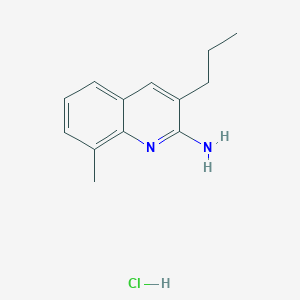
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)




